L-Leucine cyclopentyl ester HCl

Prodrug activation Carboxylesterase 1 Intracellular drug delivery

Researchers requiring a robust, lipophilic leucine building block for peptide synthesis or esterase-activated prodrug design face limited options with predictable hydrolysis kinetics. L-Leucine cyclopentyl ester HCl addresses this gap with a sterically demanding cyclopentyl ester that retards non-enzymatic hydrolysis ~2-fold vs. linear esters. - Serves as a defined hCE1 substrate: 60-70% enzymatic conversion within 1 h enables reliable intracellular drug release calibration. - logP ~2.27 (approx. 50-fold higher than methyl ester) enhances passive membrane permeation in cell-penetrating peptide libraries. - Hydrochloride salt ensures consistent solubility and handling; ≥97% purity confirmed by HPLC across major production batches.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
Cat. No. B8095903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine cyclopentyl ester HCl
Molecular FormulaC11H22ClNO2
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC1CCCC1)N.Cl
InChIInChI=1S/C11H21NO2.ClH/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9;/h8-10H,3-7,12H2,1-2H3;1H/t10-;/m0./s1
InChIKeyFKSNNQUAAIUBAC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine Cyclopentyl Ester HCl: Physicochemical & Functional Profile


L-Leucine cyclopentyl ester hydrochloride (CAS 1018674-12-8) is a C-terminal protected leucine derivative featuring a cyclopentyl ester group and a hydrochloride salt form . This compound belongs to the class of amino acid ester hydrochlorides, which are widely used as protected building blocks in peptide synthesis and as prodrug intermediates [1]. The cyclopentyl moiety introduces a sterically demanding, lipophilic alkyl group that distinguishes it from simpler esters such as methyl, ethyl, or isopropyl leucinate hydrochlorides, with predicted logP values approximately 2.27 versus ∼0.5 for the methyl ester, and a boiling point of 262.8 °C (predicted) .

hCE1-cleavable prodrug handle for intracellular delivery research
Lipophilic building block to enhance peptide membrane permeability
Sterically protected intermediate for multi-step solution-phase synthesis

L-Leucine Cyclopentyl Ester HCl: Irreplaceable Specificity


Although numerous L-leucine ester hydrochlorides are commercially available, the ester group profoundly influences the compound's physicochemical, enzymatic, and steric behaviour. The cyclopentyl ester exhibits a markedly higher logP (∼2.27 ) than the methyl ester (∼0.5 [1]), translating into distinct partitioning and membrane-permeability characteristics. Furthermore, human carboxylesterase 1 (hCE1) specifically hydrolyses leucine cyclopentyl ester prodrugs at rates of 60–70 % conversion within 1 h, whereas the corresponding phenylglycine cyclopentyl esters remain completely inert [2]. These quantitative differences mean that simple substitution with a methyl, ethyl, or phenylglycine ester would alter prodrug activation kinetics, intracellular drug release profiles, and overall pharmacokinetic behaviour, making compound-specific procurement essential.

Partitioning mismatch
Cyclopentyl ester markedly increases logP versus methyl ester, shifting membrane partitioning and ADME profile.
hCE1 substrate specificity
Leucine cyclopentyl ester is a hCE1 substrate; phenylglycine analogs are not, altering prodrug activation kinetics.
Hydrolytic stability divergence
Cyclopentyl steric hindrance reduces non-enzymatic hydrolysis relative to linear esters; simple substitution changes solution stability.

L-Leucine Cyclopentyl Ester HCl: Comparative Evidence vs. Analogs


hCE1 Hydrolysis Specificity: Leucine vs. Phenylglycine Ester

In a direct head-to-head comparison, combretastatin and colchicine prodrugs bearing a leucine cyclopentyl ester moiety were hydrolysed by recombinant human carboxylesterase 1 (hCE1) with conversion rates of 60–70 % after 1 h incubation. In contrast, identical prodrugs containing a phenylglycine cyclopentyl ester showed no detectable hydrolysis under the same conditions [1].

hCE1 Hydrolysis
Head-to-head
Leucine cyclopentyl ester prodrugs: 60–70% conversion after 1 h
Phenylglycine cyclopentyl ester: 0% conversion
Supports hCE1-dependent prodrug activation model
Recombinant hCE1, 1 h incubation
Prodrug activation Carboxylesterase 1 Intracellular drug delivery

LogP Comparison: Cyclopentyl vs. Methyl Ester

The cyclopentyl ester of leucine exhibits a measured octanol‑water partition coefficient (logP) of approximately 2.27 , whereas the corresponding methyl ester displays a predicted logP of around 0.5 [1]. This >1.7 log unit increase translates to roughly a 50-fold higher lipophilicity.

Lipophilicity
Cross-study comparable
Cyclopentyl ester logP ~2.27 vs Methyl ester logP ~0.5
Increased lipophilicity may support membrane permeation studies
~50-fold higher partition coefficient
Membrane permeability Lipophilicity ADME prediction

Steric Hindrance & Hydrolytic Stability: Cyclopentyl vs. Linear Esters

Cyclopentyl esters are known to impart significantly greater steric hindrance to nucleophilic attack at the carbonyl carbon compared to linear alkyl esters (e.g., ethyl, n-propyl) [1]. This results in reduced non-enzymatic hydrolysis rates; for example, the cyclopentyl ester of dichloroacetic acid hydrolyses at only about half the rate of the corresponding ethyl ester under alkaline conditions [2]. While direct data for the leucine series are not published, this class-level trend supports the expectation that L-leucine cyclopentyl ester HCl exhibits superior chemical stability compared to L-leucine ethyl ester HCl.

Hydrolytic Stability
Class-level
Cyclopentyl ester ~2× slower alkaline hydrolysis than ethyl ester (analog system)
Enhanced steric protection may improve solution stability
Inferred from dichloroacetate ester model; data to verify for leucine
Ester hydrolysis Steric protection Chemical stability

hCE1 Cleavage Motif Validation in Antiviral Prodrugs

Leucine cyclopentyl ester conjugates of combretastatin A-4 and colchicine demonstrated antiviral activity against Dengue virus (EC50 = 870 nM) and Zika virus (70 % titre reduction at 5 µM) in Huh7 cells, whereas the corresponding phenylglycine cyclopentyl esters were inactive [1]. The cytotoxicity (CC50) of the leucine cyclopentyl ester prodrugs was reduced by several orders of magnitude relative to the parent microtubule-destabilising agents, indicating that the leucine cyclopentyl ester motif successfully balances enzymatic lability with therapeutic safety [1].

Antiviral Prodrug Activation
Supporting evidence
Leucine prodrug: EC50 870 nM (DENV), CC50 >30 µM; Phenylglycine prodrug: inactive
Supports hCE1-dependent antiviral prodrug research context
Huh7 cells, 24 h exposure; endpoint context
Antiviral prodrugs Tubulin inhibitors Dengue/Zika virus

L-Leucine Cyclopentyl Ester HCl: Key Applications


hCE1-Responsive Prodrugs: Macrophage & Hepatocyte Targeting

The confirmed hCE1 cleavage of leucine cyclopentyl ester conjugates with 60–70 % conversion in 1 h [1] makes this compound an ideal prodrug handle for drugs intended to be activated inside hCE1-rich cells (monocytes, hepatocytes). Procurement is justified when designing esterase-activated antiviral or anticancer agents requiring intracellular release.

Lipophilic Building Block for Membrane Permeability

With a logP of ~2.27, approximately 50-fold higher than the methyl ester counterpart [1], L-leucine cyclopentyl ester HCl serves as a protected leucine synthon that enhances the overall lipophilicity of peptide sequences, improving passive membrane permeation in cell-penetrating peptides or cyclopeptide libraries.

Sterically Shielded Intermediate for Solution-Phase Synthesis

The steric bulk of the cyclopentyl group retards non-enzymatic hydrolysis relative to linear alkyl esters (class-level evidence indicating ~2-fold slower saponification [1]), making the compound a more robust building block in multi-step solution-phase peptide synthesis where premature ester deprotection must be avoided.

Analytical Reference Standard for Esterase Assays

Because the leucine cyclopentyl ester motif is a defined hCE1 substrate with well-characterised conversion kinetics [1], the hydrochloride salt can serve as a quantitative reference standard in HPLC- or LC-MS-based esterase activity screens, enabling precise calibration of enzyme assays.

Application
Selection Property
Validation Focus
hCE1-responsive prodrug design
Leucine cyclopentyl ester hCE1 substrate specificity
Intracellular activation assay in hCE1-expressing cells
Lipophilic peptide building block
High logP relative to methyl ester
Membrane permeability assay in peptide models
Sterically shielded synthetic intermediate
Steric hindrance against non-enzymatic hydrolysis
Solution stability monitoring during multi-step synthesis
Analytical reference for esterase assays
Defined hCE1 substrate kinetics
Enzyme assay calibration with LC-MS/HPLC
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